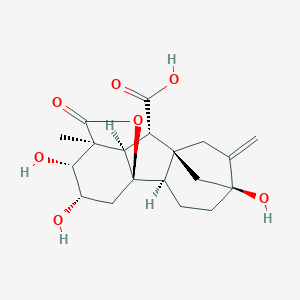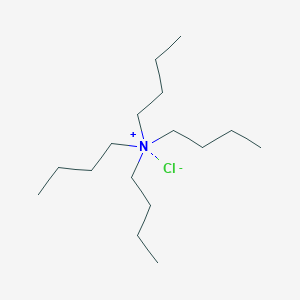
Acide 2-hydroxyisonicotinique
Vue d'ensemble
Description
2-Hydroxyisonicotinic acid, also known as 2-Hydroxy-4-pyridinecarboxylic acid, is an organic compound with the molecular formula C₆H₅NO₃. It is a derivative of isonicotinic acid and is characterized by the presence of a hydroxyl group at the second position of the pyridine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
2-Hydroxyisonicotinic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Biology: Employed in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: Utilized as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
Target of Action
The primary target of 2-Hydroxyisonicotinic acid (HICA) is bacterial cell membranes . The compound interacts with these structures, leading to a series of events that ultimately result in bacterial cell death .
Mode of Action
HICA exerts its antibacterial activity by penetrating the bacterial cell membranes . This penetration causes depolarization of the membranes, leading to their rupture . The rupture of the membranes then results in the leakage of cellular contents, which ultimately leads to cell death .
Biochemical Pathways
It is known that the compound’s action leads to the disruption of the integrity of bacterial cell membranes . This disruption affects the normal functioning of the cells, leading to their death .
Result of Action
The result of HICA’s action is the death of bacterial cells . By disrupting the integrity of the cell membranes, the compound causes the cells to lose vital contents, which ultimately leads to their death .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Hydroxyisonicotinic acid are not fully understood yet. It is known that this compound can be involved in various biochemical reactions. It is used in the synthesis of selective inhibitors of neuropeptide Y Y5, which inhibits food intake . It is also used in the optimization of p-subsite residues of HIV protease inhibitors .
Cellular Effects
It has been shown to inhibit the growth of cavity-causing bacteria in vitro by binding to iron enzymes
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules and changes in gene expression
Metabolic Pathways
The metabolic pathways involving 2-Hydroxyisonicotinic acid are not well-understood. It is known that the metabolism of isonicotinic acid by Sarcina sp. leads to the formation of 2-Hydroxyisonicotinic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hydroxyisonicotinic acid can be synthesized through several methods. One common method involves the reaction of 2-chloronicotinic acid with concentrated hydrochloric acid. The reaction mixture is heated to 140-150°C, resulting in the formation of 2-Hydroxyisonicotinic acid as a white solid. The yield of this reaction is typically around 89% .
Another method involves the hydrolysis of pyridine-2-carboxylic acid esters using sodium hydroxide solution. The reaction mixture is refluxed overnight, and the product is isolated by acidification and extraction with organic solvents .
Industrial Production Methods: Industrial production of 2-Hydroxyisonicotinic acid typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyl group can be substituted with halogens using reagents like phosphorus pentachloride or phosphorus pentabromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Phosphorus pentachloride or phosphorus pentabromide in anhydrous conditions.
Major Products Formed:
Oxidation: 2-Ketoisonicotinic acid.
Reduction: 2-Hydroxyisonicotinylpiperidine.
Substitution: 2-Chloroisonicotinic acid or 2-Bromoisonicotinic acid.
Comparaison Avec Des Composés Similaires
Isonicotinic acid: Pyridine-4-carboxylic acid.
Nicotinic acid: Pyridine-3-carboxylic acid.
Picolinic acid: Pyridine-2-carboxylic acid.
2-Hydroxyisonicotinic acid’s unique structure and properties make it a valuable compound in various fields of scientific research and industrial applications.
Propriétés
IUPAC Name |
2-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-5-3-4(6(9)10)1-2-7-5/h1-3H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHCJLRTXPHUGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944942 | |
| Record name | 2-Hydroxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22282-72-0 | |
| Record name | 22282-72-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxyisonicotinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-hydroxyisonicotinic acid interact with protocatechuate 3,4-dioxygenase?
A: 2-OH INO acts as a transition state analog inhibitor of 3,4-PCD. [] It mimics the proposed transition state of the natural substrate (3,4-dihydroxybenzoate) during the enzymatic reaction. Crystallographic studies reveal that 2-OH INO binds directly to the active site ferric ion (Fe3+) in 3,4-PCD. [, ] This binding involves chelation, displacing the endogenous tyrosinate ligand (Tyr447) from the iron atom. [] This displacement creates a cavity where a solvent molecule or, in the case of ternary complexes, a cyanide ion (CN-) can bind. []
Q2: What is the significance of cyanide binding in the 3,4-PCD.2-OH INO complex?
A: Cyanide binding helps elucidate the coordination environment of the iron atom in 3,4-PCD complexes. Studies using electron paramagnetic resonance (EPR) spectroscopy show that cyanide can bind in two steps, forming both Fe-CN and Fe-(CN)2 complexes. [] Furthermore, cyanide binding displaces water molecules from the iron coordination sphere in both the native enzyme and the enzyme-2-OH INO complex, suggesting a potential water binding site near the oxygen insertion site during the catalytic cycle. []
Q3: What is the impact of 2-OH INO binding on the structure of 3,4-PCD?
A: Binding of 2-OH INO to 3,4-PCD induces significant conformational changes in the enzyme. [] The most notable change is the displacement of the endogenous tyrosinate ligand (Tyr447) from the iron atom upon 2-OH INO binding. [] This displacement is stabilized by hydrogen bonding interactions between Tyr447 and nearby residues, creating a cavity adjacent to the substrate binding site. [] This structural rearrangement is thought to be crucial for the enzyme's catalytic mechanism. []
Q4: What can be inferred about the catalytic mechanism of 3,4-PCD based on 2-OH INO binding?
A: The binding of 2-OH INO, a transition state analog, to 3,4-PCD provides valuable insights into the enzyme's catalytic mechanism. [] By mimicking the transition state, 2-OH INO occupies the same space and interacts with the active site in a way that resembles the natural substrate during the oxygen insertion step. [] This interaction suggests that substrate binding initiates a series of conformational changes, including the displacement of Tyr447, which are essential for creating a catalytically competent active site. [] Further studies exploring the binding kinetics and thermodynamics of 2-OH INO, along with structural analysis of the enzyme-inhibitor complex, can provide a more detailed understanding of the reaction pathway and the specific roles of key amino acid residues in 3,4-PCD.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine](/img/structure/B42629.png)










